Cas no 189365-92-2 (4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid)
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)-
- 4-(2,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl)Benzoic acid
- AIHHXKBESQKXFV-UHFFFAOYSA-N
- 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid
- SCHEMBL4909745
- 4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl) -benzoic acid
- 189365-92-2
- 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
- 4-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid
- DA-08814
- Z1171978807
- AKOS013018309
- AKOS026729329
- EN300-72414
- 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoicacid
- 4-[1,2,4-Oxadiazol-5-onyl]-benzoic acid
- MFCD18089501
- G62717
- 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid
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- MDL: MFCD18089501
- Inchi: 1S/C9H6N2O4/c12-8(13)6-3-1-5(2-4-6)7-10-9(14)15-11-7/h1-4H,(H,12,13)(H,10,11,14)
- InChI Key: AIHHXKBESQKXFV-UHFFFAOYSA-N
- SMILES: O1C(NC(C2C=CC(C(=O)O)=CC=2)=N1)=O
Computed Properties
- Exact Mass: 206.03278
- Monoisotopic Mass: 206.03275668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 88Ų
Experimental Properties
- PSA: 87.99
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O991843-25mg |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid |
189365-92-2 | 25mg |
$ 58.00 | 2023-09-06 | ||
| TRC | O991843-50mg |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid |
189365-92-2 | 50mg |
$ 115.00 | 2023-09-06 | ||
| TRC | O991843-250mg |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid |
189365-92-2 | 250mg |
$ 379.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | D657047-1g |
4-(4,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)benzoic acid |
189365-92-2 | 95% | 1g |
$495 | 2024-05-25 | |
| Enamine | EN300-72414-0.05g |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid |
189365-92-2 | 95% | 0.05g |
$136.0 | 2023-02-12 | |
| Enamine | EN300-72414-0.1g |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid |
189365-92-2 | 95% | 0.1g |
$204.0 | 2023-02-12 | |
| Enamine | EN300-72414-0.25g |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid |
189365-92-2 | 95% | 0.25g |
$291.0 | 2023-02-12 | |
| Enamine | EN300-72414-0.5g |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid |
189365-92-2 | 95% | 0.5g |
$459.0 | 2023-02-12 | |
| Enamine | EN300-72414-1.0g |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid |
189365-92-2 | 95% | 1.0g |
$588.0 | 2023-02-12 | |
| Enamine | EN300-72414-2.5g |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid |
189365-92-2 | 95% | 2.5g |
$1235.0 | 2023-02-12 |
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid
Introduction to 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid (CAS No. 189365-92-2)
4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This compound, identified by its Chemical Abstracts Service (CAS) number 189365-92-2, belongs to the class of heterocyclic benzoic acid derivatives. Its molecular structure incorporates a 1,2,4-oxadiazole moiety, which is a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. This structural feature contributes to its distinctive chemical reactivity and biological activity.
The 1,2,4-oxadiazole scaffold is well-documented for its role in medicinal chemistry, particularly as a pharmacophore in the development of drugs targeting various diseases. This heterocycle is known for its ability to interact with biological targets such as enzymes and receptors, often leading to inhibitory effects that can modulate physiological processes. In the case of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, the presence of the benzoic acid moiety further enhances its potential utility by providing a carboxylic acid functional group that can participate in hydrogen bonding and ionic interactions with biological molecules.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 1,2,4-oxadiazole ring system has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this scaffold have shown promise in inhibiting key enzymes involved in cancer cell proliferation and metabolism. The incorporation of this motif into a benzoic acid derivative like 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid may enhance its binding affinity and selectivity toward specific biological targets.
The chemical synthesis of 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the 1,2,4-oxadiazole core through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the benzoic acid moiety at the 4-position of the oxadiazole ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the heterocyclic system.
In terms of biological activity, 4-(5-oxyo-octreotide)-benzoyl chloride derivatives have been explored for their potential in modulating peptide receptor activity. The benzoic acid group in this compound can serve as a linker or anchor point for further derivatization into more complex molecules designed to interact with specific biological pathways. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes such as carbonic anhydrase or proteases, which are implicated in various diseases including cancer and neurological disorders.
The pharmaceutical industry has shown increasing interest in developing small-molecule inhibitors based on heterocyclic structures due to their favorable pharmacokinetic properties and reduced toxicity compared to larger biomolecules like antibodies or peptides. The benzoic acid derivative category is particularly attractive because it combines lipophilicity with polar functionality through the carboxylic acid group, enabling efficient membrane penetration while maintaining solubility necessary for oral administration. The oxadiazole moiety further contributes to these properties by providing a rigid framework that stabilizes the binding conformation against biological targets.
Recent research has also focused on exploring the role of structure-based drug design in optimizing compounds like 4-(5-oxyo-octreotide)-benzoyl chloride derivatives for therapeutic use. Computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict how these compounds interact with their intended targets at an atomic level. These methods allow researchers to fine-tune the structure of their molecules before conducting expensive wet-lab experiments, thereby accelerating the drug discovery process.
The potential applications of 4-(5-oxyo-octreotide)-benzoyl chloride derivatives extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science, where similar heterocyclic compounds have demonstrated utility as intermediates or active ingredients. For example, some derivatives exhibit herbicidal or fungicidal properties when incorporated into crop protection formulations, making them valuable tools for sustainable agriculture.
In conclusion, 4-(5-oxyo-octreotide)-benzoyl chloride derivatives represent an exciting area of research with significant implications for human health and industrial applications. Their unique combination of structural features—specifically the presence of both a benzoic acid moiety and a 1, 2, 4 oxadiazole ring—makes them versatile candidates for further exploration through synthetic chemistry, biochemistry, and clinical studies.* As our understanding of these compounds grows,* so too does their potential*to address unmet medical needs*and improve quality*of life worldwide.*
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